![molecular formula C10H12N4 B2875378 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2195939-31-0](/img/structure/B2875378.png)

2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

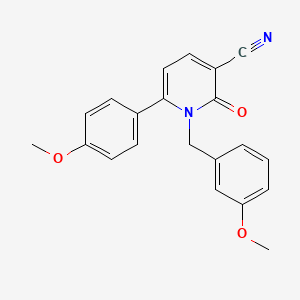

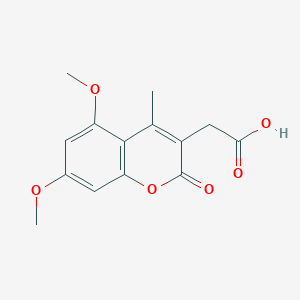

“2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine” is a complex organic compound that contains an azetidinone ring and an imidazo[4,5-b]pyridine ring . Azetidinones, also known as β-lactam compounds, are an important class of heterocyclic compounds which are a structural feature of β-lactam antibiotics such as penicillin and cephalosporin .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions starting with pyrazine-2,3-dicarboxylic acid which is converted to the corresponding diester in absolute ethanol and glacial acetic acid as a catalyst . The resulted diester undergoes hydazinolysis with hydrazine hydrate to afford dicarbohydrazide which is further treated with different substituted pyridine-2-carbaldehyde to give new Schiff bases . These new Schiff bases are then reacted with chloroacetochloride and (or) dichloroacetochloride in the presence of trimethylamine in DMF solvent under reflux and stirring to yield new derivatives of the titled compounds .Molecular Structure Analysis

The molecular structure of “2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine” is likely to be complex due to the presence of the azetidinone and imidazo[4,5-b]pyridine rings . The inherent rigidity of these rings may decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive compound and its putative molecular target .Chemical Reactions Analysis

The chemical reactions involving “2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine” are likely to be complex and varied. One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines .Wissenschaftliche Forschungsanwendungen

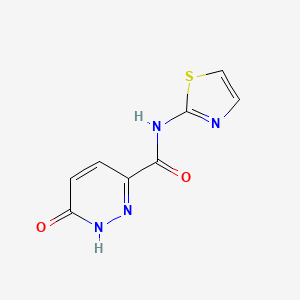

Antibacterial Agents

2-Azetidinones form the core structure of many broad-spectrum β-lactam antibiotics such as penicillins, cephalosporins, and carbapenems . The presence of the 2-azetidinone ring is crucial for the antibacterial activity, and modifications at the N-1 and C-4 positions can lead to compounds with enhanced efficacy against resistant bacterial strains.

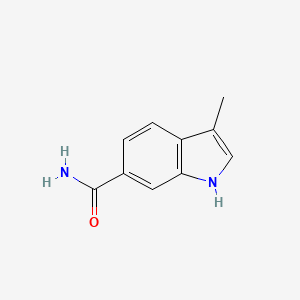

Antifungal Applications

Some derivatives of 2-azetidinones have shown promising antifungal activities. The structural flexibility of the azetidinone ring allows for the synthesis of novel compounds that can be tested against a variety of fungal pathogens, potentially leading to new treatments for fungal infections .

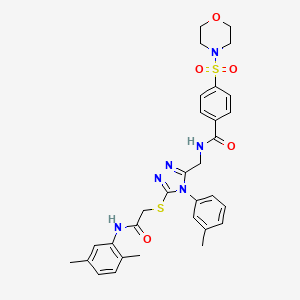

Synthesis of Bioactive Molecules

The azetidinone ring serves as an important intermediate in the synthesis of various bioactive molecules. Researchers have developed green and practical methods for synthesizing 3-pyrrole-substituted 2-azetidinones, which can be further functionalized to create a wide range of pharmacologically active compounds .

Antimicrobial Screening

The antimicrobial properties of 2-azetidinone derivatives make them valuable in the screening for new antimicrobial agents. With the rise of antibiotic resistance, there is a continuous need for the development of new drugs, and 2-azetidinone compounds are a key focus in this research area .

Green Chemistry Synthesis

The synthesis of 2-azetidinone derivatives can be achieved using green chemistry principles, such as catalytic amounts of molecular iodine and microwave irradiation. This approach not only improves the reaction yields but also aligns with the goals of sustainable and environmentally friendly chemistry .

Pharmacological Research

Due to their biological properties, 2-azetidinone compounds are extensively studied in pharmacological research. They are used as a framework for developing new therapeutic agents with potential antibacterial, antifungal, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

2-(azetidin-1-yl)-3-methylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-13-9-8(4-2-5-11-9)12-10(13)14-6-3-7-14/h2,4-5H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZAROTTWFKGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1N3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875297.png)

![5-[1-(4-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875298.png)

![N-[(2,6-difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2875302.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875307.png)

![{6-Amino-5-nitro-2-[4-benzylpiperidyl]pyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2875308.png)

![N-(4-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875309.png)

![6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2875310.png)